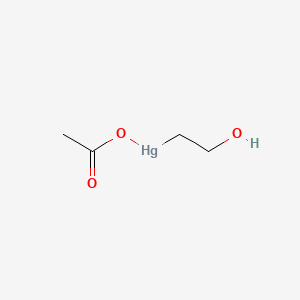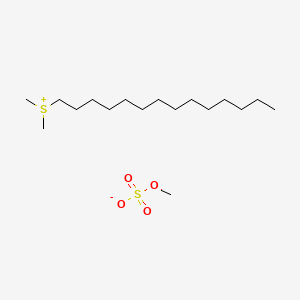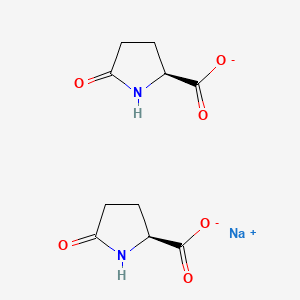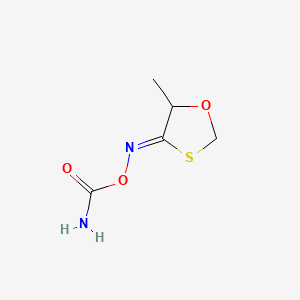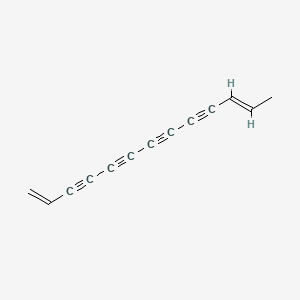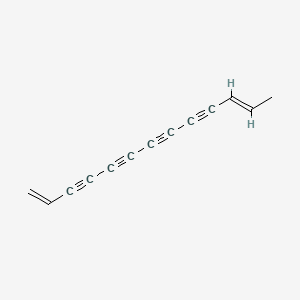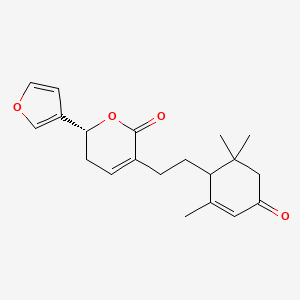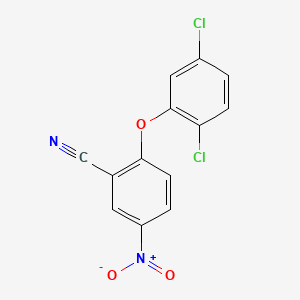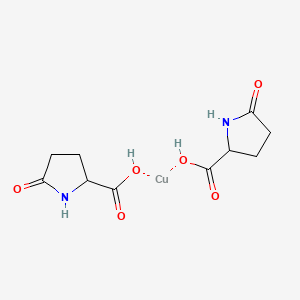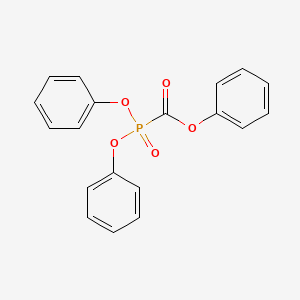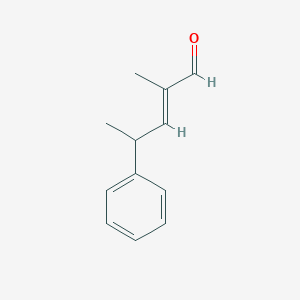
2-Pentenal, 2-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to slightly yellow liquid with a cocoa-like aroma . This compound is often used in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
2-Pentenal, 2-methyl-4-phenyl- can be synthesized through aldol condensation of the corresponding aldehydes in the presence of a basic catalyst . One common method involves the reaction of propionaldehyde with a nitrogenous organic alkali and an organic acid, followed by stirring and washing with water to obtain the desired product . This method is advantageous due to its high selectivity and stable reaction conditions.
Chemical Reactions Analysis
2-Pentenal, 2-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Pentenal, 2-methyl-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Pentenal, 2-methyl-4-phenyl- involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2-Pentenal, 2-methyl-4-phenyl- can be compared with other similar compounds such as:
2-Pentenal: A simpler aldehyde with a similar structure but lacking the phenyl and methyl groups.
4-Methyl-2-phenyl-2-hexenal: A compound with an additional carbon in the chain, which may affect its chemical properties and applications.
Benzaldehyde: A related aromatic aldehyde with different functional groups and applications.
The uniqueness of 2-Pentenal, 2-methyl-4-phenyl- lies in its specific structure, which imparts distinct chemical properties and a pleasant aroma, making it valuable in the flavor and fragrance industry.
Properties
CAS No. |
91495-55-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-2-methyl-4-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b10-8+ |
InChI Key |
XSMFXVZQDZCADN-CSKARUKUSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C(C)C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


